
EGFR-HER2 Ex20Ins inhibitor 1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JBJ-03-142-02 is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is particularly effective against wild-type and mutated receptors, including those with exon 20 insertion mutations. This compound has shown significant antiproliferative activity, making it a promising candidate for the study and treatment of non-small cell lung cancer (NSCLC) .
Mechanism of Action
Target of Action
JBJ-03-142-02, also known as EGFR-HER2 Ex20Ins inhibitor 1a, is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (human epidermal growth factor receptor; HER2) . These receptors are primary targets of this compound. EGFR and HER2 are receptor tyrosine kinases that play crucial roles in cell proliferation and survival .
Mode of Action
JBJ-03-142-02 inhibits both wild type and tumorigenic mutated receptors, specifically those with an exon 20 insertion (Ex20Ins) . The compound binds to these receptors, blocking their activation and subsequent signal transduction . This inhibition disrupts the normal function of these receptors, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of EGFR and HER2 by JBJ-03-142-02 affects several biochemical pathways. These receptors are involved in multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell growth, survival, and differentiation . By inhibiting EGFR and HER2, JBJ-03-142-02 disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound is soluble to 50 mm in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of EGFR and HER2 by JBJ-03-142-02 has antiproliferative effects in vitro . Specifically, it has been shown to inhibit the proliferation of Ba/F3 cells expressing wild type EGFR, EGFR with Ex20Ins mutation, wild type HER2, and HER2 with Ex20Ins mutation . It also inhibits other common EGFR mutants and has antiproliferative effects in patient-derived lung cancer cell lines .
Biochemical Analysis
Biochemical Properties
JBJ-03-142-02 interacts with EGFR and ErbB2, two key enzymes involved in cell signaling pathways . It inhibits these enzymes, thereby disrupting the biochemical reactions they are involved in . The nature of these interactions is inhibitory, with JBJ-03-142-02 binding to these enzymes and preventing them from carrying out their normal function .
Cellular Effects
The effects of JBJ-03-142-02 on cells are significant. It has been shown to be antiproliferative in vitro, meaning it can inhibit the growth and division of cells . This includes cells expressing wild type EGFR, EGFR with Ex20Ins mutation, wild type HER2 and HER2 with Ex20Ins mutation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of JBJ-03-142-02 involves binding interactions with EGFR and ErbB2 . By inhibiting these enzymes, JBJ-03-142-02 can cause changes in gene expression and disrupt normal cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JBJ-03-142-02 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrimidine core: This is achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the pyrazole moiety: This involves the reaction of the pyrimidine core with a pyrazole derivative under basic conditions.
Attachment of the carbamate group: This step involves the reaction of the intermediate with a suitable isocyanate to form the final product.
Industrial Production Methods
Industrial production of JBJ-03-142-02 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to ensure complete conversion of reactants.
Purification methods: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
JBJ-03-142-02 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major product could be an oxidized derivative of JBJ-03-142-02.
Reduction: The major product could be a reduced derivative of JBJ-03-142-02.
Substitution: The major product could be a substituted derivative of JBJ-03-142-02.
Scientific Research Applications
JBJ-03-142-02 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and HER2.
Biology: It is used to investigate the role of EGFR and HER2 in cell signaling and proliferation.
Medicine: It is being studied as a potential therapeutic agent for the treatment of NSCLC and other cancers.
Industry: It is used in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A first-generation EGFR inhibitor.
Gefitinib: Another first-generation EGFR inhibitor.
Afatinib: A second-generation EGFR and HER2 inhibitor.
Uniqueness of JBJ-03-142-02
JBJ-03-142-02 is unique in its ability to inhibit both EGFR and HER2, including receptors with exon 20 insertion mutations. This makes it a valuable tool for studying and treating cancers that are resistant to other inhibitors .
Properties
IUPAC Name |
(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXGTCPIGRGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
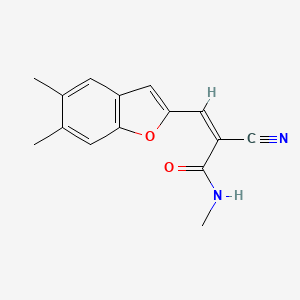
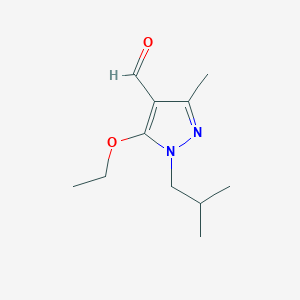
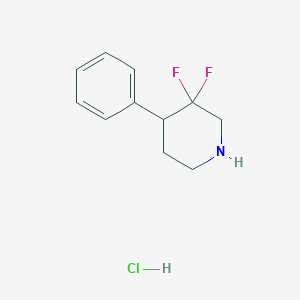
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)

![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)

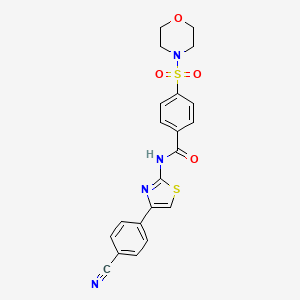
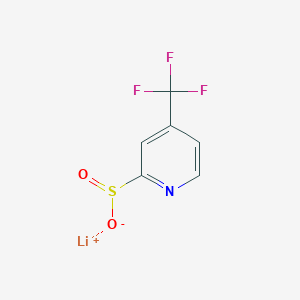


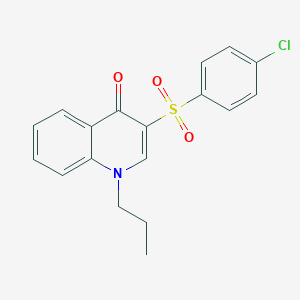

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
